![molecular formula C16H12ClF3N2O2 B3129916 Methyl 2-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)benzenecarboxylate CAS No. 339276-72-1](/img/structure/B3129916.png)
Methyl 2-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)benzenecarboxylate
Overview
Description
Scientific Research Applications
Chemical Modifications and Applications
Xylan Derivatives and Applications : Research highlights the chemical modification of xylan into biopolymer ethers and esters, offering insights into the synthesis of novel xylan esters with potential drug delivery applications. These modifications depend on functional groups, substitution degrees, and patterns, demonstrating the versatility of chemical modifications in creating materials with specific properties (Petzold-Welcke et al., 2014).
Structural and Mechanistic Aspects of Polymer Degradation : The thermal degradation of poly(vinyl chloride) (PVC) is explored, revealing how structural defects formed during polymerization initiate thermal dehydrochlorination. This study underscores the importance of understanding chemical structure and degradation mechanisms in the development of materials with desired lifespans and stability (Starnes, 2002).
Synthesis and Applications of Chemical Compounds : The synthesis and biological properties of boron-containing chlorins and phthalocyanines are reviewed, highlighting the cellular uptake and potential applications of these compounds in medicinal chemistry. Such reviews are crucial for identifying gaps in knowledge and suggesting new research directions (Ratajski et al., 2006).
Crosslinking in Polymeric Materials : The crosslinking of poly(vinyl alcohol) (PVA) for water treatment applications is discussed, addressing the balance between mechanical stability and hydrophilicity. The study of crosslinking agents and their effects on polymer properties is essential for developing materials for specific applications (Bolto et al., 2009).
Future Directions
properties
IUPAC Name |
methyl 2-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c1-24-15(23)11-4-2-3-5-13(11)21-7-6-14-12(17)8-10(9-22-14)16(18,19)20/h2-9,21H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKSQHXTPPNFA-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)benzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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